molecular formula C17H18BrN3O5 B2789169 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate CAS No. 1351598-83-8

5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

Cat. No.: B2789169
CAS No.: 1351598-83-8
M. Wt: 424.251
InChI Key: QVTBTFQUVRETLH-UHFFFAOYSA-N
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Description

5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a complex organic compound that features a unique combination of azetidine, bromobenzyl, cyclopropyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate typically involves multiple steps:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a substitution reaction, often using a bromobenzyl halide and a suitable base.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, which may involve reagents such as diazomethane or cyclopropylcarbene.

    Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Oxalate Formation: The final step involves the formation of the oxalate salt, typically by reacting the oxadiazole compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and cyclopropyl moieties.

    Reduction: Reduction reactions can occur, especially at the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the azetidine and cyclopropyl groups.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives of the bromobenzyl group.

Scientific Research Applications

5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
  • 5-(Azetidin-3-yl)-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride
  • 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Uniqueness

Compared to similar compounds, 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O.C2H2O4/c16-13-5-1-10(2-6-13)7-19-8-12(9-19)15-17-14(18-20-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTBTFQUVRETLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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